molecular formula C20H30N2OS B2465635 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034572-00-2

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2465635
CAS RN: 2034572-00-2
M. Wt: 346.53
InChI Key: AJLLTDOJUOWMMB-UHFFFAOYSA-N
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Description

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide involves the selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain and is implicated in the development of various neurological disorders. The selective antagonism of this receptor by 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide are mainly related to its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain and is implicated in the development of various neurological disorders. The selective antagonism of this receptor by 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide in lab experiments include its selective antagonism of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide. These include the development of more efficient synthesis methods for the compound, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its potential as a tool for studying the role of the dopamine D3 receptor in other physiological processes. Additionally, the development of more selective and potent compounds targeting the dopamine D3 receptor could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide involves several steps, including the reaction of 4-bromo-2-fluorobenzonitrile with 4-(4-aminobutyl)piperidine, followed by the reaction of the resulting intermediate with tetrahydrothiophene-3-carboxaldehyde. The final step involves the reaction of the intermediate with propylamine to yield the desired compound.

Scientific Research Applications

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to selectively target the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The selective antagonism of this receptor by 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of drug addiction.

properties

IUPAC Name

4-propyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c1-2-3-16-4-6-18(7-5-16)20(23)21-14-17-8-11-22(12-9-17)19-10-13-24-15-19/h4-7,17,19H,2-3,8-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLLTDOJUOWMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

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